5-Chloro-6-(trifluoromethyl)pyridin-2-ol
CAS No.: 1227514-31-9
Cat. No.: VC2727563
Molecular Formula: C6H3ClF3NO
Molecular Weight: 197.54 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1227514-31-9 |
|---|---|
| Molecular Formula | C6H3ClF3NO |
| Molecular Weight | 197.54 g/mol |
| IUPAC Name | 5-chloro-6-(trifluoromethyl)-1H-pyridin-2-one |
| Standard InChI | InChI=1S/C6H3ClF3NO/c7-3-1-2-4(12)11-5(3)6(8,9)10/h1-2H,(H,11,12) |
| Standard InChI Key | KYZQVVDYMFKTCD-UHFFFAOYSA-N |
| SMILES | C1=CC(=O)NC(=C1Cl)C(F)(F)F |
| Canonical SMILES | C1=CC(=O)NC(=C1Cl)C(F)(F)F |
Introduction
Chemical Characteristics and Properties
5-Chloro-6-(trifluoromethyl)pyridin-2-ol is a specialized chemical compound belonging to the family of trifluoromethyl-substituted pyridines. With a CAS registry number of 1227514-31-9, this compound features a distinct molecular structure characterized by the presence of both a chloro group and a trifluoromethyl group on the pyridine ring.
Structural Features
The molecular formula of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol is C6H3ClF3NO, corresponding to a molecular weight of 197.54 g/mol. The compound's structure consists of a pyridine ring with a hydroxyl group at position 2, a chlorine atom at position 5, and a trifluoromethyl group at position 6. This specific arrangement of functional groups significantly influences its chemical reactivity and biological interactions.
Physical Properties
The physical properties of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol are influenced by its molecular structure. The presence of the trifluoromethyl group enhances its lipophilicity, which contributes to its ability to penetrate biological membranes effectively. This characteristic is particularly valuable in pharmaceutical applications where membrane permeability is a crucial factor in drug efficacy.
Comparative Analysis
To understand the unique characteristics of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol, it is helpful to compare it with structurally related compounds:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Structural Differences |
|---|---|---|---|
| 5-Chloro-6-(trifluoromethyl)pyridin-2-ol | C6H3ClF3NO | 197.54 | Hydroxyl at position 2, Chlorine at position 5 |
| 2-Chloro-6-(trifluoromethyl)pyridin-3-ol | C6H3ClF3NO | 197.54 | Hydroxyl at position 3, Chlorine at position 2 |
| 6-(Trifluoromethyl)pyridine-2-thiol | C6H4F3NS | 179.17 | Thiol group instead of hydroxyl, No chlorine |
The positioning of functional groups in these compounds results in distinct chemical properties and biological activities, highlighting the importance of structural configuration in determining a compound's behavior and applications.
Synthesis Methods
The synthesis of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol can be accomplished through several methodological approaches, each with specific considerations for optimizing yield and purity.
General Synthetic Routes
The synthesis typically involves carefully controlled reaction parameters, including temperature regulation and precise molar ratios of reactants to maximize yield while minimizing unwanted by-products. The process often employs transition metal catalysts to enhance reaction efficiency and selectivity.
Optimization Techniques
Industrial production of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol frequently employs advanced catalytic systems and continuous flow reactors to improve production efficiency. These techniques allow for better control of reaction conditions and can significantly enhance the yield and purity of the final product.
Purification Processes
After synthesis, purification processes such as recrystallization, column chromatography, or distillation may be employed to obtain high-purity 5-Chloro-6-(trifluoromethyl)pyridin-2-ol. The choice of purification method depends on the specific impurities present and the required purity level for the intended application.
Applications in Scientific Research
5-Chloro-6-(trifluoromethyl)pyridin-2-ol has found applications in various scientific fields, with particular emphasis on pharmaceutical and agrochemical research.
Pharmaceutical Applications
In pharmaceutical research, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol serves as an important building block for the synthesis of biologically active compounds. The presence of both chlorine and trifluoromethyl groups in its structure enhances its reactivity and biological interactions, making it valuable in drug discovery programs.
Agrochemical Applications
The compound has also gained attention in agrochemical research, where it contributes to the development of new pesticides and herbicides. Its unique structural features can enhance the efficacy and selectivity of agricultural chemicals, potentially leading to more effective and environmentally friendly crop protection solutions.
Role as a Chemical Intermediate
Beyond its direct applications, 5-Chloro-6-(trifluoromethyl)pyridin-2-ol serves as a versatile intermediate in the synthesis of more complex molecules. Its reactive functional groups allow for various chemical transformations, enabling the creation of diverse chemical libraries for screening in drug discovery and other research areas.
Biological Activities
The biological activity of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol is a subject of ongoing research, with emerging evidence suggesting several potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol largely depends on its application context. Generally, the trifluoromethyl group enhances lipophilicity, facilitating penetration through biological membranes. This property enables the compound to interact with specific molecular targets, potentially modulating biochemical pathways relevant to various diseases.
Enzyme Inhibition
The compound's ability to interact with specific enzymes suggests potential applications in enzyme inhibition studies. This property could be exploited in the development of therapeutics targeting enzyme-mediated diseases or in understanding complex biochemical pathways.
Structure-Activity Relationship
Understanding the relationship between the structure of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol and its biological activity provides valuable insights for rational drug design and optimization.
Impact of Trifluoromethyl Group
The trifluoromethyl group in 5-Chloro-6-(trifluoromethyl)pyridin-2-ol significantly influences its biological properties. This group enhances lipophilicity and metabolic stability, which are crucial factors in drug development. The electron-withdrawing nature of the trifluoromethyl group also affects the electronic distribution within the molecule, potentially influencing its interactions with biological targets.
Role of Chlorine Substituent
The chlorine atom at position 5 contributes to the compound's reactivity and biological profile. Chlorine substituents can enhance binding affinity to certain receptors and enzymes, potentially improving therapeutic efficacy. Additionally, the chlorine atom can serve as a site for further chemical modifications, allowing for the creation of derivative compounds with optimized properties.
Importance of Hydroxyl Group
The hydroxyl group at position 2 provides a site for hydrogen bonding interactions with biological targets. This functional group can participate in both hydrogen bond donation and acceptance, which are important mechanisms in drug-receptor interactions and can significantly influence the compound's biological activity.
Research Challenges and Future Directions
Despite the potential applications of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol, several challenges and opportunities exist for future research in this area.
Synthesis Optimization
Developing more efficient and environmentally friendly synthetic methods for producing 5-Chloro-6-(trifluoromethyl)pyridin-2-ol remains an important research goal. This includes exploring green chemistry approaches, such as solvent-free reactions or the use of renewable catalysts, to minimize environmental impact.
Expanding Application Domains
While current applications focus primarily on pharmaceuticals and agrochemicals, investigating potential uses in other fields, such as materials science or analytical chemistry, could reveal new applications for this versatile compound.
Comprehensive Biological Evaluation
More extensive studies on the biological activities of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol are needed to fully understand its therapeutic potential. This includes detailed investigations of its interactions with specific biological targets and its efficacy in various disease models.
Comparative Analysis with Related Compounds
To further elucidate the unique properties of 5-Chloro-6-(trifluoromethyl)pyridin-2-ol, a comparative analysis with structurally related compounds provides valuable insights.
Biological Activity Comparison
| Compound | Biological Activity | Target Systems | Relative Potency |
|---|---|---|---|
| 5-Chloro-6-(trifluoromethyl)pyridin-2-ol | Enzyme modulation, Potential antimicrobial | Various enzymes, Bacterial systems | Under investigation |
| 2-Chloro-6-(trifluoromethyl)pyridin-3-ol | Antimicrobial, Enzyme inhibition | Chlamydia trachomatis, Metabolic enzymes | Demonstrated effectiveness against bacterial pathogens |
| 6-(Trifluoromethyl)pyridine-2-thiol | Antifungal, Antibacterial | Fungal pathogens, Bacterial strains | Effective against multiple pathogens |
Structural Modifications and Effects
The positioning of functional groups significantly affects the biological activity of these compounds. For instance, the position of the hydroxyl group can determine which enzymes or receptors the compound interacts with, while the presence of a thiol group instead of a hydroxyl can lead to entirely different biological properties, as seen in 6-(Trifluoromethyl)pyridine-2-thiol.
Selectivity Profiles
Structural differences also influence selectivity for different biological targets. The specific arrangement of substituents in 5-Chloro-6-(trifluoromethyl)pyridin-2-ol may confer unique selectivity profiles compared to its structural analogs, potentially leading to different therapeutic applications and safety profiles.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume